N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amine)) core. Its structure incorporates two distinct heterocyclic substituents:
- N1-substituent: A 2-(furan-3-yl)-2-thiomorpholinoethyl group, combining a furan ring with a sulfur-containing thiomorpholine moiety.
- N2-substituent: A thiophen-2-ylmethyl group, featuring a thiophene ring.
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-7-25-14)17(22)19-11-15(13-3-6-23-12-13)20-4-8-24-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVYDZPWANGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-3-yl and thiophen-2-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, to form the final oxalamide product. Common reagents used in these reactions include thiomorpholine, oxalyl chloride, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding epoxides and sulfoxides.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine and oxalamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include epoxides, sulfoxides, dihydrofuran, dihydrothiophene, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of thiophene rings enhances the compound's ability to inhibit cell proliferation in cancer models.
Cytotoxicity Studies:
Studies have demonstrated that derivatives containing similar moieties can lead to IC50 values indicating their effectiveness against specific cancer types. For instance, compounds with thiophene and furan structures have shown promising results in inhibiting growth in breast and colon cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes, particularly tyrosinase, which plays a crucial role in melanin biosynthesis.
Tyrosinase Inhibition:
- Compounds with furan and thiophene groups have exhibited potent inhibitory activity against tyrosinase, with some derivatives showing IC50 values as low as 0.0433 µM.
- This suggests that N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide could potentially be developed as a skin-whitening agent or for treating hyperpigmentation disorders.
Case Studies
Several studies have focused on the biological potential of oxalamide derivatives, including this compound:
-
Study on Melanin Production:
- Research indicates that the compound can significantly reduce melanin production in vitro, suggesting its potential use in cosmetic formulations aimed at skin lightening.
-
Mechanistic Insights:
- Binding interactions between the compound and tyrosinase have been characterized, providing insights into how structural features influence enzyme activity and inhibition.
-
Anti-Cancer Mechanisms:
- Various studies have explored the mechanisms by which similar compounds induce apoptosis in cancer cells, highlighting pathways such as oxidative stress and mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Analogues with Oxalamide Cores
Compounds (Antiviral Oxalamides)
Compounds 13–15 from share the oxalamide core but differ in substituents:
- Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide .
- Compound 14 : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide .
Key Differences :
- Thiophene and furan rings may confer distinct electronic properties compared to thiazole or chlorophenyl groups, influencing receptor binding or solubility.
Compound S336 (Umami Agonist)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with an oxalamide core but differs in substituents:
- N1 : 2,4-Dimethoxybenzyl (electron-rich aromatic group).
- N2 : Pyridin-2-ylethyl (basic nitrogen-containing group).
| Feature | Target Compound | S336 |
|---|---|---|
| N1 Substituent | Thiomorpholinoethyl-furan | 2,4-Dimethoxybenzyl |
| N2 Substituent | Thiophen-2-ylmethyl | Pyridin-2-ylethyl |
| Bioactivity | Not reported | Umami taste receptor agonist |
Metabolic Stability :
- S336 exhibits rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting resistance to enzymatic degradation . The target compound’s thiomorpholine and thiophene groups may similarly resist hydrolysis, though experimental confirmation is needed.
Thioxoacetamide Analogues ()
Compounds 9–13 in feature a thioxoacetamide backbone with heterocyclic substituents:
- Compound 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide .
- Compound 13: N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide .
| Feature | Target Compound | Compound 13 |
|---|---|---|
| Backbone | Oxalamide | Thioxoacetamide |
| Heterocycles | Furan, thiophene | Nitrofuryl, thiazolidinone |
| Melting Point | Not reported | 159–160 °C |
| Synthesis Yield | Not reported | 58% |
Structural Implications :
- Nitrofuryl groups in compounds are associated with antimicrobial activity , suggesting that the target’s furan and thiophene groups could similarly modulate bioactivity.
Isoindolin-2-yl Oxalamides ()
Compounds GMC-1 to GMC-5 incorporate isoindolin-2-yl groups:
| Feature | Target Compound | GMC-3 |
|---|---|---|
| N1 Substituent | Thiomorpholinoethyl-furan | 4-Chlorophenyl |
| N2 Substituent | Thiophen-2-ylmethyl | Isoindolin-2-yl |
| Potential Bioactivity | Not reported | Antimicrobial (inferred) |
Key Differences :
- The isoindolin-2-yl group in GMC-3 introduces a rigid, planar aromatic system, contrasting with the target’s flexible thiomorpholinoethyl chain.
Biological Activity
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C15H16N2O3S2
- Molecular Weight: Approximately 336.43 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the Furan and Thiophene Rings: Utilizing standard organic synthesis techniques to create the furan and thiophene moieties.
- Thiomorpholine Integration: Incorporating the thiomorpholine group through nucleophilic substitution reactions.
- Oxalamide Formation: The final step involves coupling the synthesized components to form the oxalamide structure.
Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating enzyme activities and receptor functions. The unique structural features of this compound enable it to exhibit diverse pharmacological effects.
Pharmacological Effects
-
Anti-inflammatory Activity:
- Initial studies indicate that this compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
-
Anticancer Potential:
- Research is ongoing to evaluate its effectiveness against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells.
-
Antimicrobial Properties:
- Some studies have indicated potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |
| Study 2 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Investigate antimicrobial properties | Showed activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL. |
Q & A
Q. Yield Optimization :
- Use catalysts (e.g., Lewis acids for Friedel-Crafts reactions) to enhance reaction efficiency .
- Purify intermediates via column chromatography or recrystallization to minimize side products .
How can spectroscopic methods (NMR, X-ray crystallography) elucidate the compound’s structure and confirm regioselectivity?
Q. Basic
- NMR :
- X-ray Crystallography : Resolves bond angles (e.g., N–C–S in thiomorpholine) and confirms stereochemistry .
What strategies address contradictory data in reaction mechanisms, such as unexpected oxidation/reduction outcomes?
Q. Advanced
- Mechanistic Probes :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain selectivity in thiomorpholine ring oxidation vs. thiophene sulfone formation .
How can researchers design biological assays to evaluate the compound’s pharmacological potential?
Q. Advanced
- In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Testing : COX-2 inhibition assay using ELISA .
- Target Identification :
What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Modifications :
- Replace furan-3-yl with isoxazole to improve metabolic stability .
- Introduce electron-withdrawing groups (e.g., –CF₃) on thiophene to enhance target affinity .
- SAR Analysis :
How do solvent effects and temperature influence the compound’s stability during storage?
Q. Advanced
- Stability Studies :
- Kinetic Analysis : Arrhenius plots quantify degradation rates and recommend storage at –20°C in argon .
What computational tools predict the compound’s pharmacokinetic properties and toxicity?
Q. Advanced
- ADMET Prediction :
- Metabolism Simulations : CYP450 isoform reactivity (CYP3A4) analyzed via Schrödinger’s BioLuminate .
How are analytical challenges (e.g., low solubility) resolved in formulation studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
